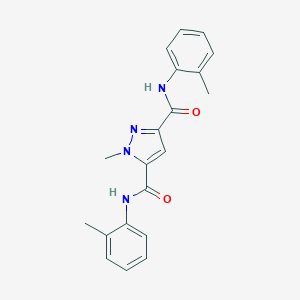![molecular formula C17H17N5O3 B447220 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B447220.png)
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrazole ring, amino group, cyano group, and dimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under basic conditions.
Attachment of the dimethoxyphenyl group: This can be done through a Heck reaction or Suzuki coupling, using palladium catalysts.
Final functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-cancer agent and anti-inflammatory drug.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases, and receptors such as G-protein coupled receptors (GPCRs).
Pathways Involved: Inhibition of signaling pathways involved in cell proliferation and inflammation, such as the MAPK/ERK pathway and NF-κB pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-3-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a diethylamino group instead of a dimethoxyphenyl group.
5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and dimethoxyphenyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H17N5O3 |
|---|---|
Poids moléculaire |
339.3g/mol |
Nom IUPAC |
5-amino-3-[(Z)-1-cyano-2-(3,4-dimethoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H17N5O3/c1-24-14-4-3-11(8-15(14)25-2)7-12(9-18)16-13(10-19)17(20)22(21-16)5-6-23/h3-4,7-8,23H,5-6,20H2,1-2H3/b12-7+ |
Clé InChI |
YABLXOCXXRPJRR-KPKJPENVSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitrobenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447137.png)
![3-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B447139.png)
![4-[3-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447142.png)
![5-[(2,3-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B447143.png)
![2-[1-(1H-indol-3-yl)ethylidene]malononitrile](/img/structure/B447145.png)
![(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B447146.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B447151.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447152.png)
![1,4-Dimethyl-5-{[4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B447153.png)

![2-(1H-benzimidazol-2-yl)-3-[2-({2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}methoxy)phenyl]acrylonitrile](/img/structure/B447157.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447158.png)
![2-{[(2-Methoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447160.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B447161.png)
